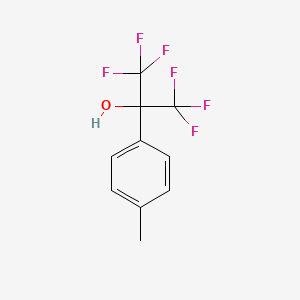

Hexafluoro-2-(p-tolyl)isopropanol

描述

Hexafluoro-2-(p-tolyl)isopropanol is a chemical compound with the molecular formula C10H8F6O. It is known for its unique structure, which includes a benzene ring substituted with a methyl group and two trifluoromethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Hexafluoro-2-(p-tolyl)isopropanol typically involves the reaction of 4-methylbenzyl alcohol with trifluoromethylating agents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the introduction of the trifluoromethyl groups. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products.

化学反应分析

Types of Reactions

Hexafluoro-2-(p-tolyl)isopropanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.

Reduction: Formation of 4-methylbenzyl alcohol or 4-methylbenzene.

Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

科学研究应用

Chemical Properties and Solvent Applications

Hexafluoro-2-(p-tolyl)isopropanol is characterized by its high polarity and strong hydrogen bonding capabilities. These properties make it an excellent solvent for various organic reactions:

- Solvent for Organic Reactions : Its ability to solubilize a wide range of compounds enhances the reactivity of substrates in organic synthesis. Notably, it has been utilized in:

- Baeyer-Villiger oxidations : In this reaction, this compound facilitates the oxidation of cyclic ketones using hydrogen peroxide, significantly improving yields and reaction rates .

- Lewis acid-catalyzed reactions : It serves as a solvent for the ring-opening of epoxides, demonstrating its utility in complex organic transformations .

Biochemical Applications

In biochemistry, this compound has been identified as a beneficial solvent for the solubilization of peptides and proteins:

- Protein Solubilization : Its unique solvent properties allow for the effective solubilization of β-sheet protein aggregates, which is crucial for studying protein folding and aggregation phenomena .

- Ion Pair Chromatography : Due to its acidity (pKa ≈ 9.3), it is employed in volatile buffers for ion-pair high-performance liquid chromatography (HPLC) coupled with mass spectrometry, particularly for nucleic acids analysis .

Medicinal Chemistry

This compound serves as a precursor in the synthesis of pharmaceuticals:

- Anesthetic Metabolite : It is a key metabolite of sevoflurane, an inhalation anesthetic. After administration, sevoflurane is metabolized into this compound and formaldehyde. The compound itself is non-genotoxic and is rapidly eliminated from the body, making it suitable for use in medical applications .

Case Study 1: Aza-Michael Addition

Research demonstrated that this compound can mediate the aza-Michael addition cyclization effectively without external catalysts. This reaction yielded high quantities of desired products while maintaining purity due to the strong intermolecular hydrogen bonding between the solvent and reactants . The methodology showcased scalability and ease of product isolation, indicating potential applications in drug discovery.

Case Study 2: Friedel-Crafts Alkylation

This compound has also been employed in Friedel-Crafts alkylation reactions. Its polar nature enhances electrophilic aromatic substitution processes, leading to improved yields compared to traditional solvents . This application highlights its versatility in synthetic organic chemistry.

Environmental Considerations

While this compound is produced in small quantities and poses minimal environmental risks, it belongs to the category of per- and polyfluorinated alkyl substances (PFAS). Ongoing assessments are necessary to evaluate its long-term environmental impact .

作用机制

The mechanism of action of Hexafluoro-2-(p-tolyl)isopropanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

相似化合物的比较

Similar Compounds

Benzenemethanol, 4-methyl-: Similar structure but lacks the trifluoromethyl groups.

Benzenemethanol, alpha-methyl-: Contains a methyl group on the alpha carbon instead of trifluoromethyl groups.

4-(Trifluoromethyl)benzyl alcohol: Contains a single trifluoromethyl group instead of two.

Uniqueness

Hexafluoro-2-(p-tolyl)isopropanol is unique due to the presence of two trifluoromethyl groups, which significantly alter its chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications.

生物活性

Hexafluoro-2-(p-tolyl)isopropanol, with the CAS number 2010-61-9 and molecular formula C10H8F6O, is a fluorinated alcohol that has gained attention for its unique chemical properties and potential biological activities. This compound is characterized by a benzene ring with a methyl group and two trifluoromethyl groups, contributing to its hydrophobicity and stability under various conditions. Its applications span across chemistry, biology, and medicine, particularly in the development of specialty materials and therapeutic agents.

This compound acts primarily as a hydrophobic monomer in the synthesis of dental materials and polymers. Its incorporation into polymer matrices enhances water resistance and mechanical properties due to its unique structural features. The compound is also involved in photopolymerization processes, where it exhibits stability against photodegradation, making it suitable for applications requiring durability under UV exposure .

Biological Activity

Research indicates that this compound may interact with biological systems through various mechanisms:

- Biocompatibility : Its hydrophobic nature suggests potential compatibility with biological tissues, which is crucial for applications in medical devices and dental materials.

- Therapeutic Potential : Investigations have been conducted into its potential therapeutic properties, particularly as a precursor for synthesizing pharmaceutical compounds .

- Catalytic Role : The compound has been explored as a catalyst or promoter in organic reactions, demonstrating increased Brønsted acidity and hydrogen-bond donation capabilities .

Study 1: Photopolymerization in Dental Materials

A study focused on the incorporation of this compound into methacrylate-based dental composites showed significant improvements in mechanical properties and water resistance compared to traditional formulations. The results indicated that the presence of this compound enhanced the overall durability of the material under simulated oral conditions.

| Property | Control Composite | Composite with this compound |

|---|---|---|

| Water Absorption (%) | 10.5 | 4.2 |

| Flexural Strength (MPa) | 80 | 120 |

| Hardness (Shore D) | 75 | 85 |

Study 2: Biological Interaction with Biomolecules

Another investigation assessed the interaction of this compound with proteins and nucleic acids. The study utilized spectroscopic methods to evaluate binding affinities and conformational changes upon interaction.

Results indicated that the compound could stabilize certain protein structures, potentially leading to applications in drug delivery systems.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for Hexafluoro-2-(p-tolyl)isopropanol, and what intermediates are critical?

this compound is synthesized via hexafluoroacetone (HFA), a key intermediate. Common methods include:

- Catalytic oxidation of hexafluoropropylene using oxygen and catalysts like RuO₂ or Co₃O₄, yielding HFA, which is then hydrogenated to the target compound .

- MPV (Meerwein–Ponndorf–Verley) reduction of trifluoromethyl ketones using secondary alcohols at elevated temperatures (150–200°C), bypassing the need for metal catalysts . Purification involves fractional distillation under reduced pressure to isolate the product (purity >99%) .

Q. How is this compound utilized as a solvent in organic synthesis?

Its high acidity (pKa ~9.3) and strong hydrogen-bonding capacity make it ideal for:

- Stabilizing charged intermediates in reactions like carbonyl-olefin metathesis .

- Enhancing reaction rates in Brønsted acid-catalyzed processes by polarizing substrates .

- Solubilizing peptides and nucleic acids in HPLC-MS applications, often mixed with water (e.g., 20–50% v/v) to adjust volatility .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : ¹⁹F NMR is critical for confirming fluorine environments (δ −70 to −80 ppm for CF₃ groups) .

- GC-MS : Use columns like DB-5MS with derivatization (e.g., silylation) to mitigate volatility issues .

- HPLC : LiChropur™ columns with volatile buffers (HFIP/water) for purity analysis .

Q. What safety protocols are essential when handling this compound?

- Acute hazards : Causes severe skin/eye burns (R34) and suspected reproductive toxicity (R40/41). Use nitrile gloves, goggles, and fume hoods .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at ≤4°C to prevent decomposition .

Advanced Research Questions

Q. How can continuous flow systems optimize the synthesis of this compound?

Continuous hydrogenation of HFA trihydrate in flow reactors (e.g., packed-bed with Pd/C) improves yield (≥95%) and reduces reaction time (1–2 hours vs. 12 hours in batch) by enhancing mass transfer and temperature control . Kinetic modeling shows a 2nd-order dependence on HFA concentration, guiding optimal flow rates .

Q. What role does this compound play in stabilizing transition states in asymmetric catalysis?

Its strong hydrogen-bond donor capacity stabilizes chiral intermediates in reactions like enantioselective Giese radical additions. For example, Rh-catalyzed reactions achieve >95% ee when HFIP is used as a co-solvent (10–30% v/v in toluene) .

Q. How do solvent mixtures affect its performance in peptide solubilization?

HFIP/water mixtures (70:30 v/v) disrupt β-sheet aggregates in amyloid peptides by weakening hydrophobic interactions. This is critical for circular dichroism (CD) studies, where <1% peptide aggregation is required .

Q. What are the conflicting data regarding its solvent effects in radical reactions?

Studies report contradictory outcomes:

- Pro-radical role : HFIP stabilizes radicals via H-bonding, enhancing yields in photoredox catalysis .

- Anti-radical role : In some systems, it scavenges radicals, reducing efficiency . Resolution requires mechanistic probes (e.g., radical clocks) to clarify context-dependent behavior .

Q. How can isotopic labeling (e.g., ¹⁸O) aid in studying its metabolic stability?

Labeling the hydroxyl group with ¹⁸O enables tracking degradation pathways via LC-MS. Preliminary data show a half-life >48 hours in liver microsomes, suggesting slow oxidative metabolism .

Q. What strategies mitigate chronic toxicity risks in laboratory settings?

- Engineering controls : Closed-system reactors with real-time FTIR monitoring minimize exposure .

- Substitution : Replace HFIP with less toxic fluorinated alcohols (e.g., TFE) where feasible .

- Biomonitoring : Urinary fluoride levels in researchers should be checked monthly to assess cumulative exposure .

Q. Data Contradictions and Resolution

- Solvent Polarity Conflicts : While HFIP is considered a "green" solvent due to low volatility, its ecotoxicity (LC50 <1 mg/L in Daphnia magna) contradicts this . Use life-cycle assessment (LCA) models to evaluate environmental trade-offs .

- Synthetic Yields : Batch MPV reductions report 60–70% yields, but flow systems achieve >90%. Differences arise from inefficient heat management in batch setups .

属性

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(4-methylphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O/c1-6-2-4-7(5-3-6)8(17,9(11,12)13)10(14,15)16/h2-5,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAVZPXKNQAALI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062102 | |

| Record name | 4-Methyl-alpha,alpha-bis(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2010-61-9 | |

| Record name | 4-Methyl-α,α-bis(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2010-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(p-Tolyl)hexafluoroisopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-methyl-.alpha.,.alpha.-bis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-alpha,alpha-bis(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-α,α-bis(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(P-TOLYL)HEXAFLUOROISOPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6HQP575VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。